molecular formula C11H14N2O2S B2527618 N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide CAS No. 1820735-49-6

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide

Cat. No. B2527618
CAS RN: 1820735-49-6
M. Wt: 238.31
InChI Key: MEFBFYPZJLDXPK-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide, commonly known as CYM-5442, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for drug development.

Scientific Research Applications

Quinazoline Derivatives Synthesis

Quinazolines are heterocyclic compounds with diverse physiological activities. Researchers have synthesized 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas (compounds 8a-8g) via a one-pot reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines . These derivatives have been explored for their biological and pharmacological properties, including hypnotic, diuretic, antihistaminic, anti-inflammatory, bronchodilator, antihypertensive, antimicrobial, anticonvulsant, sedative, and hypoglycemic activities.

Visible Light-Induced Cascade Reactions

Intramolecular cyclization based on N-(2-cyanophenyl)-N-methyl-methacrylamide has practical applications. Researchers have investigated nucleophilic additions to nitriles, including reactions with Grignard reagents, lithium reagents, and transition metal complexes . These cascade reactions offer a versatile approach to synthesizing complex molecules.

Synthesis of N-(2-Cyanophenyl)chloromethanimidoyl Chloride

N-(2-Cyanophenyl)chloromethanimidoyl chloride (compound 3) can be prepared from 2-isothiocyanatobenzonitrile by reacting it with sulfuryl chloride or gaseous chlorine in an inert solvent. This intermediate plays a crucial role in the synthesis of related compounds .

properties

IUPAC Name

N-(2-cyanophenyl)-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-9(2)13(16(3,14)15)11-7-5-4-6-10(11)8-12/h4-7,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFBFYPZJLDXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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